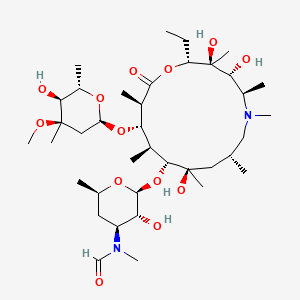

Impureté A de céfixime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

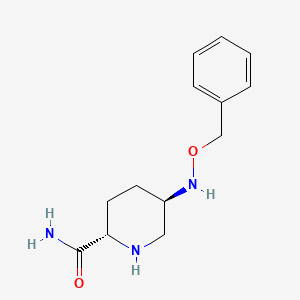

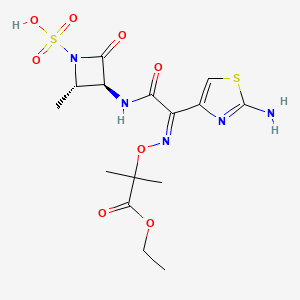

Cefixime impurity A is a related substance that can be found in the antibiotic cefixime, a third-generation cephalosporin. This impurity is typically formed during the synthesis, storage, or degradation of cefixime. Understanding and controlling the levels of cefixime impurity A is crucial for ensuring the quality and safety of the pharmaceutical product.

Applications De Recherche Scientifique

Cefixime impurity A has several scientific research applications, including:

Chemistry: It is used as a reference standard in analytical chemistry to ensure the quality and purity of cefixime.

Biology: It is studied for its potential biological activity and interactions with biological molecules.

Medicine: It is monitored in pharmaceutical formulations to ensure the safety and efficacy of cefixime.

Mécanisme D'action

Target of Action

Cefixime Impurity A, a mixture of two or more stereoisomers of Cefixime , is a third-generation cephalosporin antibiotic . Its primary target is the bacterial cell wall, specifically the penicillin-binding proteins (PBPs) . These proteins are crucial for the synthesis and remodeling of peptidoglycan, a glycopeptide polymer that forms the bacterial cell wall .

Mode of Action

Cefixime Impurity A, like other cephalosporins, inhibits bacterial cell wall synthesis by binding to the PBPs . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . The result is impaired cell wall homeostasis, loss of cell integrity, and ultimately bacterial cell death .

Biochemical Pathways

The action of Cefixime Impurity A affects the biochemical pathway of peptidoglycan synthesis in bacterial cell walls . By inhibiting the PBPs, it prevents the final 3D structure of the bacterial cell wall from forming, which in turn inhibits bacterial cell wall peptidoglycan synthesis .

Pharmacokinetics

The pharmacokinetics of Cefixime Impurity A are likely to be similar to that of Cefixime, given their structural similarity . Cefixime is an orally-active antibiotic . .

Result of Action

The result of Cefixime Impurity A’s action is the inhibition of bacterial cell wall synthesis, leading to the death of the bacteria . This makes it effective against a broad spectrum of Gram-negative and Gram-positive bacterial infections .

Action Environment

The action of Cefixime Impurity A can be influenced by environmental factors. For instance, the presence of certain beta-lactamase enzymes can affect its stability . Like other third-generation cephalosporins, cefixime impurity a has been shown to have more stability in the presence of these enzymes compared to first- and second-generation cephalosporins .

Analyse Biochimique

Biochemical Properties

Cefixime Impurity A, like Cefixime, may interact with various enzymes and proteins. Cefixime is known for its potent bactericidal impact and exhibits efficacy against a spectrum of Gram-positive and Gram-negative bacteria . It is highly stable in the presence of beta-lactamase enzymes . Although specific interactions of Cefixime Impurity A have not been detailed, it is likely to share similar biochemical properties with Cefixime.

Cellular Effects

Cefixime, the parent compound, is known to inhibit bacterial growth by preventing the formation of their cell walls . It has excellent activity against a wide range of pathogens, including Haemophilus influenzae, Streptococcus pneumoniae, and Moraxella catarrhalis . It’s plausible that Cefixime Impurity A may have similar effects on cells.

Molecular Mechanism

The molecular mechanism of Cefixime Impurity A is not explicitly known. Cefixime, the parent compound, works by binding to penicillin-binding proteins, which inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting biosynthesis and arresting the cell cycle . Cefixime Impurity A may have a similar mechanism of action.

Temporal Effects in Laboratory Settings

Studies on Cefixime have shown that it has a half-life of 3 to 4 hours . This suggests that the effects of Cefixime and possibly its impurities may change over time in laboratory settings.

Dosage Effects in Animal Models

There is limited information available on the dosage effects of Cefixime Impurity A in animal models. Studies on Cefixime have been conducted in dogs, where it was administered orally at a standard dosage of 5 mg/kg of body weight .

Metabolic Pathways

Cefixime, the parent compound, is known to be involved in the cephalosporin metabolic pathway .

Transport and Distribution

Studies on Cefixime have shown that it can be absorbed in the gastrointestinal tract and distributed throughout the body .

Subcellular Localization

As an antibiotic, Cefixime is known to target the bacterial cell wall . It’s plausible that Cefixime Impurity A may have a similar subcellular localization.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of cefixime impurity A involves several steps. One method includes the reaction of cefixime with trifluoroacetic acid at a temperature range of 15-25°C for 7-10 hours .

Industrial Production Methods: Industrial production of cefixime impurity A typically involves the use of high-performance liquid chromatography (HPLC) to isolate and purify the impurity from the bulk drug . This method ensures that the impurity is present at acceptable levels in the final pharmaceutical product.

Analyse Des Réactions Chimiques

Types of Reactions: Cefixime impurity A can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Comparaison Avec Des Composés Similaires

- Cefixime impurity B

- Cefixime impurity C

- Cefixime impurity D

- Cefixime impurity E

Understanding the properties and behavior of cefixime impurity A is essential for ensuring the quality and safety of cefixime as a pharmaceutical product

Propriétés

Numéro CAS |

1335475-08-5 |

|---|---|

Formule moléculaire |

C16H17N5O8S2 |

Poids moléculaire |

471.47 |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Synonymes |

α-[[(Z)-2-(2-amino-4-thiazolyl)-2-[(carboxymethoxy)imino]acetyl]amino]-2-[(2R)-5-methyl-7-oxo-1,2,5,7-tetrahydro-4H-furo[3,4-d][1,3]thiazin-2-yl]acetic Acid; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(4-Hydroxyphenyl)-3,6-dioxopiperazin-2-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B601220.png)